molecular formula C22H25N3O6S B5168411 3-[[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methyl]-1H-indole;oxalic acid

3-[[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methyl]-1H-indole;oxalic acid

Cat. No.: B5168411
M. Wt: 459.5 g/mol
InChI Key: MQMRNRUNURQEFH-UHFFFAOYSA-N
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Description

3-[[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methyl]-1H-indole;oxalic acid is a complex organic compound that features a combination of indole and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methyl]-1H-indole typically involves a multi-step process. One common method includes the following steps:

    Formation of the piperazine derivative: This involves the reaction of 4-methylphenylsulfonyl chloride with piperazine in the presence of a base such as triethylamine.

    Attachment of the indole moiety: The piperazine derivative is then reacted with indole-3-carboxaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-[[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methyl]-1H-indole has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Biological Studies: It is used in studies related to receptor binding and enzyme inhibition.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-[[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methyl]-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, while the indole moiety can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[4-(4-bromophenyl)piperazin-1-yl]methyl]-1H-indole
  • 3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-indole
  • 3-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1H-indole

Uniqueness

3-[[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methyl]-1H-indole is unique due to the presence of the sulfonyl group, which can enhance its solubility and stability. This structural feature distinguishes it from other similar compounds and can influence its pharmacokinetic properties and biological activity.

Properties

IUPAC Name

3-[[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methyl]-1H-indole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S.C2H2O4/c1-16-6-8-18(9-7-16)26(24,25)23-12-10-22(11-13-23)15-17-14-21-20-5-3-2-4-19(17)20;3-1(4)2(5)6/h2-9,14,21H,10-13,15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMRNRUNURQEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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